(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethoxy group and two trifluoromethyl groups. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl groups enhances the compound's electronic properties, making it a valuable building block in various synthetic pathways.
The compound can be sourced from chemical suppliers and is often discussed in the context of its synthesis and application in scientific literature. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest for researchers.
This compound falls under the category of halogenated aromatic compounds, specifically those containing trifluoromethyl groups. Its systematic classification includes:
The synthesis of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene typically involves several steps:
The process is optimized for yield and purity, often requiring careful control of reaction conditions to minimize byproducts .
The molecular structure of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene can be described as follows:
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions:
The mechanism by which (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects is influenced primarily by its chemical structure:
These properties enable the compound to interact with various molecular targets, potentially leading to applications in drug development .
Experimental studies have shown that compounds with similar structures exhibit unique reactivity patterns influenced by their substituents .
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene has several applications:
Bromination of electron-deficient aromatic systems like 3,5-bis(trifluoromethyl)benzene requires careful optimization to achieve regioselectivity and prevent polybromination. The strong electron-withdrawing nature of trifluoromethyl groups deactivates the ring toward electrophilic substitution, necessitating activating conditions or alternative brominating agents. Key strategies include:
Table 1: Bromination Agents and Their Performance
Brominating Agent | Solvent System | Temperature (°C) | Regioselectivity | Byproduct Formation |
---|---|---|---|---|
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | H₂SO₄/AcOH (6:1 v/v) | 45 | High (Primarily para to CF₃) | <5% dibrominated isomers [4] |
Bromine (Br₂) | Concentrated H₂SO₄ | 40-50 | Moderate | Significant (10-15% dibromides) [4] |
N-Bromosuccinimide (NBS) | H₂SO₄/AcOH (5:1 v/v) | 45 | High | ~5-7% dibrominated impurities [4] |
The optimal process involves dissolving 1,3-bis(trifluoromethyl)benzene in a mixture of concentrated sulfuric acid and glacial acetic acid (typically 6:1 v/v). DBDMH is added portion-wise to this rapidly stirred mixture at 45°C [4]. The acetic acid enhances substrate solubility, reduces viscosity, and minimizes dibromide formation compared to pure sulfuric acid. Workup involves quenching into cold water, phase separation, and washing with aqueous NaOH to remove acidic impurities. This method yields 3,5-bis(trifluoromethyl)bromobenzene, a crucial precursor, with high regiochemical purity (>97%) and isolated yields exceeding 85% [4].
Introducing the chiral (R)-1-(bromomethoxy)ethyl group requires enantioselective methods. The most common approach involves a two-step sequence:
Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) has been employed on racemic 1-(1-hydroxyethoxy)ethyl intermediates to isolate the desired (R)-enantiomer before bromination of the hydroxymethyl group. Yields for the enzymatic resolution step typically range from 35-40% for the desired enantiomer with ee >99% [2].
Direct catalytic asymmetric synthesis of the ethyl linker bearing the bromomethoxy group remains challenging but promising approaches exist:
Computational studies (DFT) indicate that the (R)-configuration at the chiral center influences the molecule's conformation, potentially enhancing binding affinity to biological targets like the androgen receptor (ΔG = -8.9 kcal/mol) compared to the (S)-enantiomer [2].
Installing the chiral bromomethoxyethyl side chain via nucleophilic substitution on a benzylic position requires overcoming challenges posed by the electron-withdrawing trifluoromethyl groups:
Table 2: Nucleophilic Substitution Conditions and Outcomes
Solvent | Base | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|---|
DMF | NaH | None | 25 | 24 | <20% | <2% |
DMF | NaH | 18-Crown-6 | 60 | 8 | 65-70% | 3-5% |
DMSO | KHMDS | None | 80 | 6 | 75% | 5-8% |
Toluene/H₂O | NaOH | Aliquat 336 | 40 | 12 | 55-60% | <1% |
These optimized nucleophilic substitution conditions, combined with the stereoselective synthesis of the chiral alkoxide component and regioselective bromination of the core arene, enable the efficient production of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene for applications in medicinal chemistry and advanced materials synthesis [2] [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9